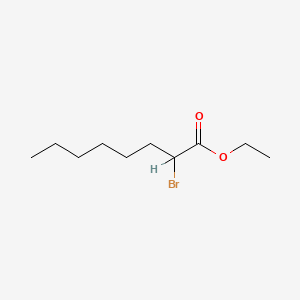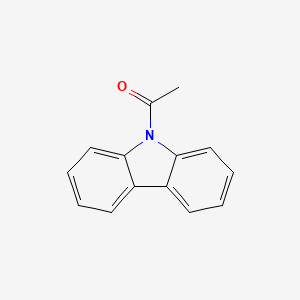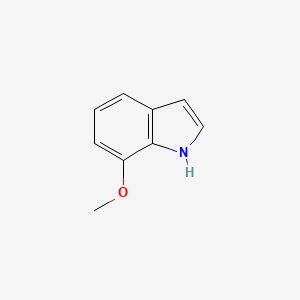
Piperonylidenemalononitril
Übersicht
Beschreibung
Piperonylidenemalononitrile is a chemical compound with the linear formula C11H6N2O2 . It has a molecular weight of 198.183 .
Molecular Structure Analysis
The molecular structure of Piperonylidenemalononitrile is represented by the linear formula C11H6N2O2 . The exact structural details are not provided in the search results.Wissenschaftliche Forschungsanwendungen
C11H6N2O2 C_{11}H_{6}N_{2}O_{2} C11H6N2O2
und ein Molekulargewicht von 198,183 . Im Folgenden finden Sie eine umfassende Analyse seiner wissenschaftlichen Forschungsanwendungen in verschiedenen Bereichen:Synthese von Piperidinderivaten
Piperonylidenemalononitril dient als Vorläufer bei der Synthese von Piperidinderivaten, die in der pharmazeutischen Industrie von entscheidender Bedeutung sind. Diese Derivate sind in mehr als zwanzig Klassen von Arzneimitteln enthalten und spielen aufgrund ihres Vorkommens in verschiedenen Alkaloiden eine bedeutende Rolle in der Arzneimittelentwicklung .
Cyclisierungsreaktionen
Die Verbindung ist an Cyclisierungsreaktionen beteiligt, die für die Bildung cyclischer Strukturen von grundlegender Bedeutung sind. Diese Reaktionen sind für die Entwicklung neuer pharmakologisch aktiver Verbindungen unerlässlich und tragen zur Vielfalt der Arzneimittelmoleküle bei .
Studien zur biologischen Aktivität
Forscher verwenden this compound bei der Untersuchung biologischer Aktivitäten. Seine Derivate werden auf potenzielle pharmakologische Wirkungen analysiert, die zur Entdeckung neuer Therapeutika führen können .
Mehrkomponentenreaktionen
Diese Verbindung wird in Mehrkomponentenreaktionen (MCRs) eingesetzt, die effiziente Methoden zur Konstruktion komplexer Moleküle darstellen. MCRs, die this compound beinhalten, können zur schnellen Synthese biologisch aktiver Moleküle führen .
Annellierungsprozesse
Annellierung, oder die Bildung neuer Ringe, ist eine weitere Anwendung, bei der this compound wertvoll ist. Es kann verwendet werden, um komplexe organische Gerüste zu erzeugen, die häufig in Naturprodukten und Medikamenten vorkommen .
Design skelettal diverser Moleküle
This compound ist ein wichtiger Reaktionspartner beim Design und der Synthese skelettal diverser Moleküle. Diese Vielseitigkeit ist für das Gebiet der pharmazeutischen Chemie von entscheidender Bedeutung, da sie die Erkundung neuer chemischer Räume ermöglicht .
Hydrierungs- und Aminierungsreaktionen
Die Verbindung ist auch an Hydrierungs- und Aminierungsreaktionen beteiligt. Diese Prozesse sind wichtig, um stickstoffhaltige Gruppen in Moleküle einzubringen, was eine häufige Modifikation in der Medikamentenentwicklung ist .
Entwicklung kostengünstiger Syntheseverfahren
Schließlich wird this compound in der Forschung verwendet, die sich auf die Entwicklung kostengünstiger und schneller Verfahren zur Synthese substituierter Piperidine konzentriert. Dies hat erhebliche Auswirkungen auf die pharmazeutische Industrie, in der die Nachfrage nach effizienter Arzneimittelsynthese hoch ist .
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O2/c12-5-9(6-13)3-8-1-2-10-11(4-8)15-7-14-10/h1-4H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMFEYQOEQDZKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183872 | |
| Record name | Malononitrile, (piperonylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2972-82-9 | |
| Record name | 2-(1,3-Benzodioxol-5-ylmethylene)propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2972-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperonylidenemalononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002972829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2972-82-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521577 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperonylidenemalononitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1340 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Malononitrile, (piperonylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperonylidenemalononitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC2BZ3JS4G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction pathway of Piperonylidenemalononitrile in the synthesis of heterocyclic compounds like aminopyridines and pyridopyrimidines?
A1: Piperonylidenemalononitrile acts as a versatile building block in multi-step syntheses. [] For example, it reacts with α-arylethylidenemalononitrile derivatives to form 1-amino-3,5-diaryl-2,6-benzenedicarbonitrile. This intermediate can then be further reacted with reagents like phenyl isocyanate or phenyl isothiocyanate to yield various substituted aminopyridines and pyridopyrimidines. [] The specific reaction mechanisms involved are likely to be condensation reactions followed by cyclization, but further studies may be needed to fully elucidate the pathways.
Q2: Can you provide examples of specific compounds synthesized using Piperonylidenemalononitrile and their potential applications?
A2: The provided research highlights the synthesis of several compounds using Piperonylidenemalononitrile as a starting material. [] For instance, the reaction of Piperonylidenemalononitrile with α-(2-furyl)ethylidenemalononitrile and phenyl isothiocyanate leads to the formation of a specific pyridopyrimidine derivative. [] While the research primarily focuses on the synthesis methodologies, these heterocyclic compounds hold potential as building blocks for various applications, including:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















